D-Methionine (1-13C) is a stable isotope-labeled form of the amino acid methionine, which is essential for various biological processes. Methionine plays a crucial role in protein synthesis, serves as a precursor for other amino acids, and is involved in methylation reactions within the body. The incorporation of the carbon-13 isotope allows for advanced analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry, to trace metabolic pathways and study protein dynamics.
D-Methionine is predominantly sourced from natural proteins found in various food items, particularly in meat, fish, dairy products, and certain nuts and seeds. It can also be synthesized chemically or through microbial fermentation processes. The isotope-labeled version, D-Methionine (1-13C), is typically produced in specialized laboratories for research purposes.
D-Methionine (1-13C) is classified as an amino acid and a sulfur-containing compound. It belongs to the aliphatic amino acids group due to its non-aromatic side chain. In biochemical terms, it is categorized as a proteinogenic amino acid since it is incorporated into proteins during translation.
D-Methionine (1-13C) can be synthesized through several methods:
The choice of synthesis method often depends on the required yield, purity, and specific application of D-Methionine (1-13C). Chemical synthesis typically requires careful control of reaction conditions to ensure high isotopic purity and minimize byproducts. In microbial fermentation, optimizing growth conditions such as pH, temperature, and nutrient availability is crucial for maximizing yield.
The molecular formula for D-Methionine is C5H11NO2S. The structure consists of a central carbon atom connected to an amino group (-NH2), a carboxyl group (-COOH), a sulfur-containing side chain (-CH2-CH2-S-CH3), and an additional carbon atom labeled with carbon-13.
D-Methionine (1-13C) participates in several biochemical reactions:
These reactions are catalyzed by specific enzymes such as methionine adenosyltransferase for methylation and cystathionine β-synthase for transsulfuration. Understanding these pathways is crucial for elucidating the metabolic fate of D-Methionine (1-13C) in biological systems.
The mechanism of action for D-Methionine (1-13C) primarily revolves around its role as a precursor for S-adenosylmethionine. Once converted, S-adenosylmethionine acts as a universal methyl donor in numerous biological methylation reactions.
Research indicates that the incorporation of carbon-13 into metabolic studies helps trace the flow of methionine-derived carbons through various metabolic pathways, providing insights into cellular metabolism and function.
Studies have shown that D-Methionine can stabilize proteins by preventing oxidation during storage or processing, making it valuable in pharmaceutical formulations.
D-Methionine (1-13C) has several applications in scientific research:
Chemical synthesis offers precise control over isotopic positioning, making it indispensable for producing D-Methionine (1-¹³C) with high isotopic purity (>99%). Two principal strategies dominate:
Pd-Catalyzed C(sp³)–H Functionalization: This method enables direct ¹³C-methyl installation at the β-carbon of protected L-alanine derivatives. Using N-phthaloyl-L-alanine bearing an 8-aminoquinoline directing group, palladium catalysts facilitate stereoselective C–H activation. Subsequent reaction with iodomethane-¹³C introduces the ¹³C-labeled methylthio group after deprotection and functionalization steps. The process achieves regio- and stereoselectivity through chelation control, yielding D-Methionine (1-¹³C) with enantiomeric excess (ee) >99% and isotopic incorporation >98% [2] [10]. Key challenges include minimizing epimerization during deprotection and scaling precursor synthesis (e.g., 1–2 g iodomethane-¹³C yields 100–250 mg product).
Asymmetric Strecker Synthesis with ¹³C-Labeled Acetone: Cyanide-mediated condensation of ¹³C-acetone with methanethiol generates α-amino-¹³C-nitrile intermediates. Chiral catalysts (e.g., Jacobsen's thiourea) enable enantioselective hydrolysis to D-Methionine (1-¹³C). While offering high isotopic purity, this route suffers from lower yields (45–60%) due to racemization risks and requires toxic cyanide reagents [3].
Table 1: Comparative Analysis of Chemical Synthesis Routes for D-Methionine (1-¹³C)
Method | Key Reagents | Isotopic Purity | ee (%) | Yield (%) | Scalability Limitations |
---|---|---|---|---|---|
Pd-Catalyzed C–H Functionalization | Iodomethane-¹³C, N-Phthaloyl-L-alanine | >98% | >99 | 60–75 | Pd catalyst cost, multi-step deprotection |
Asymmetric Strecker Synthesis | ¹³C-Acetone, Methanethiol, KCN | >99% | 90–95 | 45–60 | Cyanide handling, racemization |
Microbial fermentation leverages metabolic pathways to incorporate ¹³C into D-Methionine. Key advances include:
Precursor-Directed Feeding: Adding ¹³C-glucose or ¹³C-acetate to growth media enables de novo methionine biosynthesis. In engineered E. coli W3110, glucose-1-¹³C enters glycolysis, generating pyruvate-3-¹³C, which is transaminated to L-alanine-3-¹³C. This labels the pyruvate-derived carbon in methionine’s backbone. However, scrambling occurs at Cα due to transaminase activity. To mitigate this, metabolic blockers (e.g., ilvE knockout) prevent label loss, improving 1-¹³C specificity to >85% [7] [9]. Sulfur sources like ³⁴S-sulfate or ¹³C-thiosulfate further enhance isotopic enrichment [7].
Engineered Chiral Inversion Pathways: Native E. coli expresses D-amino acid oxidase (DAO) and transaminases that convert D-Methionine to L-enantiomers. By deleting dao and overexpressing YerE (a broad-substrate racemase), strains achieve dynamic kinetic resolution, accumulating D-Methionine (1-¹³C) from L-enantiomers. Fed-batch fermentation with 30 g/L L-Methionine-¹³C precursors yields 10.2 g/L D-Methionine (1-¹³C) in 68 h [5] [9].
Table 2: Microbial Systems for D-Methionine (1-¹³C) Production
Host Strain | Genetic Modifications | Carbon Source | Sulfur Source | Titer (g/L) | Isotopic Enrichment |
---|---|---|---|---|---|
E. coli W3110ΔIJAHFEBC | ilvE::knockout, YerE overexpression | Glucose-1-¹³C | Na₂³⁴S₂O₃ | 10.2 | 85% at C1 |
C. glutamicum ATCC 13032 | metDΔ, metF+, cysE+ | Acetate-1-¹³C | Mg³⁴SO₄ | 6.85 | 78% at C1 |
Enzymatic methods resolve chirality bottlenecks in D-Methionine synthesis:
Dynamic Kinetic Resolution (DKR) with D-Aminopeptidases: ACL racemase (from Achromobacter obae) rapidly racemizes L-Methionine amide to the D-form, while D-aminopeptidase (from Ochrobactrum anthropi) selectively hydrolyzes D-Methionine amide to D-Methionine (1-¹³C). Using 1-¹³C-labeled methionine amide substrates, this cascade achieves >99% ee and 100% conversion at pH 7.3 and 45°C. The process is scalable, with 45 mM substrate converted in 7 h [1] [3].
Two-Step Deracemization via L-Amino Acid Deaminase (LAAD): Proteus mirabilis LAAD oxidizes L-Methionine-¹³C to α-keto-γ-(methylthio)butyrate-¹³C, leaving the D-enantiomer intact. A D-transaminase (e.g., Bacillus sp. YM-1 variant T242G) then aminates the keto intermediate back to D-Methionine (1-¹³C) using D-alanine as an amino donor. This deracemization process converts racemic mixtures to D-Methionine (1-¹³C) with 90–99% ee and 87.5% yield [3] [5].
Table 3: Enzymatic Systems for D-Methionine (1-¹³C) Chirality Control
Enzymatic System | Enzymes/Organism | Reaction Conditions | ee (%) | Conversion Yield (%) |
---|---|---|---|---|
Dynamic Kinetic Resolution | ACL racemase (A. obae), D-aminopeptidase (O. anthropi) | pH 7.3, 45°C, PLP cofactor | >99 | 100 |
LAAD/D-Transaminase Cascade | LAAD (P. mirabilis), D-TA (Bacillus sp. T242G) | pH 8.0, 30°C, D-Ala donor | 99 | 87.5 |
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